4-[(4-Chloro-3-methylphenoxy)methyl]benzoic acid, AldrichCPR
Description
4-[(4-Chloro-3-methylphenoxy)methyl]benzoic acid is a substituted benzoic acid derivative characterized by a phenoxy-methyl group at the para position of the aromatic ring, with additional chloro and methyl substituents on the phenoxy moiety. This compound is part of the AldrichCPR collection, a series of rare and unique chemicals provided by Sigma-Aldrich for early-stage research. Its molecular structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups, which influence its physicochemical properties, such as solubility, acidity, and reactivity.
Properties
IUPAC Name |
4-[(4-chloro-3-methylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-10-8-13(6-7-14(10)16)19-9-11-2-4-12(5-3-11)15(17)18/h2-8H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKPGCQWTJQIRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chloro-3-methylphenoxy)methyl]benzoic acid, AldrichCPR typically involves the reaction of 4-chloro-3-methylphenol with benzyl chloride under basic conditions to form the intermediate 4-(4-chloro-3-methylphenoxymethyl)benzyl chloride. This intermediate is then oxidized to form the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloro-3-methylphenoxy)methyl]benzoic acid, AldrichCPR can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzoic acids .
Scientific Research Applications
4-[(4-Chloro-3-methylphenoxy)methyl]benzoic acid, AldrichCPR has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Chloro-3-methylphenoxy)methyl]benzoic acid, AldrichCPR involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues
Substituent Variations on the Phenoxy Group
- 4-((4-Chlorobenzyl)oxy)-3-methoxybenzoic Acid (CAS 113457-36-6): This compound replaces the methyl group on the phenoxy moiety with a methoxy group. However, the absence of a methyl group reduces steric hindrance, which may alter binding interactions in biological systems .
- 4-Methoxy-3-methylbenzoic Acid (CAS CDS002965): A simpler analogue lacking the phenoxy-methyl chain. The methyl and methoxy groups directly on the benzoic acid ring increase electron density, raising the pKa of the carboxylic acid compared to the target compound. This structural simplicity reduces synthetic complexity but limits versatility in derivatization .
Functional Group Replacements
- 3-((4-Chlorobenzyl)sulfonyl)benzoic Acid (CAS 1173013-89-2): Replaces the phenoxy-methyl group with a sulfonyl-linked chlorobenzyl group. This could improve interactions with polar biological targets but may reduce lipid membrane permeability .
- 4-(4H-1,2,4-Triazol-4-yl)benzoic Acid (CAS CDS005878): Substitutes the phenoxy group with a triazole ring. The triazole’s nitrogen atoms enable hydrogen bonding and π-π stacking, making this compound more suited for coordination chemistry or enzyme inhibition studies. However, the lack of a hydrophobic phenoxy group reduces lipophilicity compared to the target compound .
Electronic and Physicochemical Properties
| Compound | Key Substituents | pKa* | LogP* | Solubility (mg/mL)* |
|---|---|---|---|---|
| Target Compound | 4-Cl, 3-Me-phenoxy-methyl | ~3.5 | ~2.8 | <0.1 (aqueous) |
| 4-((4-Chlorobenzyl)oxy)-3-methoxy BA | 4-Cl-benzyloxy, 3-OMe | ~3.2 | ~2.5 | ~0.5 |
| 4-Methoxy-3-methyl BA | 3-Me, 4-OMe | ~4.0 | ~1.9 | ~1.0 |
| 3-((4-Cl-benzyl)sulfonyl) BA | Sulfonyl, 4-Cl-benzyl | ~2.8 | ~3.2 | <0.1 |
| 4-Triazolyl BA | 1,2,4-Triazole | ~3.0 | ~1.5 | ~0.3 |
*Estimated values based on structural analogs and computational predictions.
Key Observations :
- The target compound’s chloro and methyl substituents balance electronic effects, resulting in moderate acidity (pKa ~3.5) and lipophilicity (LogP ~2.8).
- Sulfonyl-containing analogues exhibit stronger acidity but lower solubility due to increased molecular weight and rigidity.
- Methoxy groups improve solubility but reduce LogP, limiting membrane permeability.
Biological Activity
4-[(4-Chloro-3-methylphenoxy)methyl]benzoic acid, also known as AldrichCPR, is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenoxy group that may influence its interaction with biological systems. This article reviews the biological activity of AldrichCPR, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C15H14ClO3
- Molecular Weight : 292.72 g/mol
- CAS Number : 925005-02-3
The biological activity of AldrichCPR involves interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : AldrichCPR may inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties.
- Receptor Modulation : The compound can affect receptor pathways that regulate cellular responses, potentially influencing processes such as inflammation and apoptosis.
Antimicrobial Activity
AldrichCPR has been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections. For example, a study indicated that benzoic acid derivatives exhibit significant antibacterial effects against various pathogens .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of AldrichCPR. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial for developing treatments for inflammatory diseases.
Cytotoxicity and Antiproliferative Effects
AldrichCPR has demonstrated cytotoxic effects against cancer cell lines. In vitro studies revealed that it can induce apoptosis in specific cancer cells, making it a candidate for further research in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Chloro-3-methylbenzoic acid | Structure | Antimicrobial, anti-inflammatory |
| 4-[(3-Methylphenoxy)methyl]benzoic acid | Structure | Antimicrobial, cytotoxic |
| 4-Chloro-3-methylphenol | Structure | Antimicrobial |
Case Studies
-
Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various benzoic acid derivatives found that AldrichCPR exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, indicating its potential as an alternative antimicrobial agent . -
Cytotoxicity in Cancer Cells
In vitro assays on human breast cancer cell lines showed that treatment with AldrichCPR led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting its potential role as an anticancer agent. -
Anti-inflammatory Response
In a model of induced inflammation in rats, administration of AldrichCPR resulted in a significant reduction in edema and inflammatory markers compared to control groups. This suggests that the compound may be effective in managing inflammatory conditions.
Q & A
Q. How can researchers confirm the identity and purity of 4-[(4-Chloro-3-methylphenoxy)methyl]benzoic acid when Sigma-Aldrich does not provide analytical data?
- Methodological Answer : Researchers must perform orthogonal analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Compare observed proton/carbon shifts with predicted values from computational tools (e.g., ChemDraw) or PubChem records for structurally similar compounds (e.g., 4-Chloro-3-(4-formylphenyl)benzoic acid ).
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase chromatography to assess purity. Reference standards for benzoic acid derivatives (e.g., 4-Methoxy-3-methylbenzoic acid ) can guide method development.
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and compare fragmentation patterns with literature analogs .
Q. What are recommended storage conditions and stability assessments for this compound in long-term studies?
- Methodological Answer :
- Storage : Store under inert gas (argon) at –20°C in amber vials to minimize hydrolysis of the methylphenoxy group.
- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products like free benzoic acid or chloro-methylphenol derivatives .
Q. How should researchers design initial solubility and formulation studies for this compound?
- Methodological Answer :
- Solubility Screening : Test in DMSO (for stock solutions) and aqueous buffers (pH 1.2–7.4) using nephelometry or UV-Vis spectroscopy. Compare with analogs like 4-(4H-1,2,4-Triazol-4-yl)benzoic acid, which has known solubility challenges .
- Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes if poor aqueous solubility is observed .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity or selectivity?
- Methodological Answer :
- Docking Studies : Use the chloro-methylphenoxy moiety as a pharmacophore anchor in molecular docking (e.g., AutoDock Vina) against target proteins. Compare with analogs like 3-((4-chlorobenzyl)sulfonyl)benzoic acid, which show sulfonyl-based binding interactions .
- QSAR Analysis : Build quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC50 data from related compounds (e.g., 2-chloro-4-(methylsulfonyl)benzoic acid ).
Q. What strategies resolve contradictions in literature data on the reactivity of the methylphenoxy group?
- Methodological Answer :
- Controlled Replication : Repeat reported synthetic routes (e.g., esterification or ether cleavage) under inert conditions to rule out oxidative side reactions .
- Mechanistic Probes : Use isotopic labeling (e.g., deuterated methyl groups) or in-situ FTIR to track reaction intermediates. Reference studies on 4-(methoxycarbonyl)benzoic acid derivatives for hydrolysis kinetics .
Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery or materials science?
- Methodological Answer :
- Target Validation : Link its structural motifs (chloro, methylphenoxy) to established mechanisms, such as kinase inhibition (e.g., sulfonamide-containing inhibitors ) or polymer crosslinking (e.g., benzoic acid-based monomers ).
- Hypothesis-Driven Design : Use Guiding Principle 2 from evidence-based inquiry to connect empirical observations (e.g., cytotoxicity) with theoretical models (e.g., apoptosis pathways or polymer network dynamics).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
